molecular formula C8H8ClNO3 B6159255 2-(6-chloro-2-methoxypyridin-3-yl)acetic acid CAS No. 1261633-42-4

2-(6-chloro-2-methoxypyridin-3-yl)acetic acid

Cat. No.: B6159255
CAS No.: 1261633-42-4
M. Wt: 201.61 g/mol
InChI Key: MMXNHEFIOALRHR-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-methoxypyridin-3-yl)acetic acid (CAS 1261633-42-4) is a chemical compound with the molecular formula C 8 H 8 ClNO 3 and a molecular weight of 201.61 g/mol . This methoxypyridine derivative serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a carboxylic acid functional group and a chlorinated methoxypyridine ring, makes it a versatile intermediate for the construction of more complex molecules. Compounds containing the methoxypyridine scaffold are of significant interest in pharmaceutical research and development. For instance, structurally related methoxypyridine derivatives have been investigated as potential orexin receptor antagonists for the treatment of neurological and psychiatric conditions such as insomnia, anxiety, and migraine . Furthermore, similar molecular frameworks are being explored in the development of novel gamma-secretase modulators (GSMs) for Alzheimer's disease research, as the methoxypyridine motif can contribute to improved activity and drug-like properties, such as enhanced solubility . Another prominent area of research for methoxypyridine-based compounds is in the development of PET radiotracers for imaging pathological hallmarks of Parkinson's disease, such as α-synuclein aggregates . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261633-42-4

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-(6-chloro-2-methoxypyridin-3-yl)acetic acid

InChI

InChI=1S/C8H8ClNO3/c1-13-8-5(4-7(11)12)2-3-6(9)10-8/h2-3H,4H2,1H3,(H,11,12)

InChI Key

MMXNHEFIOALRHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Cl)CC(=O)O

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 6 Chloro 2 Methoxypyridin 3 Yl Acetic Acid

Retrosynthetic Analysis of the 2-(6-chloro-2-methoxypyridin-3-yl)acetic acid Scaffold

A retrosynthetic analysis of the target molecule identifies the carbon-carbon bond between the pyridine (B92270) ring at the C3 position and the alpha-carbon of the acetic acid group as the most logical point for disconnection. This approach simplifies the molecule into two key synthons: a nucleophilic or organometallic pyridine derivative and a two-carbon electrophilic synthon representing the acetic acid side chain.

This disconnection suggests a forward synthesis that would involve a cross-coupling reaction. The pyridine component would need to be functionalized at the 3-position to facilitate this coupling, for instance, as a boronic acid or an organozinc reagent. The acetic acid synthon is typically an α-haloacetate ester, such as ethyl bromoacetate.

Synthesis of Key Precursors and Intermediates

The success of the synthesis hinges on the efficient preparation of crucial building blocks, including appropriately substituted pyridine derivatives.

Preparation of Halogenated and Methoxylated Pyridine Derivatives (e.g., 2-chloro-6-methoxypyridine)

The precursor 2-chloro-6-methoxypyridine (B123196) is a vital starting material. nist.govsigmaaldrich.com Its synthesis commonly begins with the commercially available 2,6-dichloropyridine (B45657). The process involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is selectively replaced by a methoxy (B1213986) group.

This reaction is typically carried out by treating 2,6-dichloropyridine with a methoxide (B1231860) source, such as sodium methoxide, in a suitable solvent like methanol (B129727). The reaction conditions, including temperature and reaction time, are controlled to favor monosubstitution and minimize the formation of the disubstituted product, 2,6-dimethoxypyridine. The inherent difference in reactivity between the two chlorine atoms on the pyridine ring can also be exploited to achieve regioselectivity.

Generation of Pyridinylboronic Acid Derivatives (e.g., 6-chloro-2-methoxypyridin-3-ylboronic acid)

For use in palladium-catalyzed cross-coupling reactions, a pyridinylboronic acid derivative is a key intermediate. sigmaaldrich.comechemi.com The synthesis of 6-chloro-2-methoxypyridin-3-ylboronic acid from 2-chloro-6-methoxypyridine is a standard procedure in organometallic chemistry. smolecule.com

The process generally involves the following steps:

Directed ortho-metalation: The pyridine derivative is treated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The methoxy group at the C2 position directs the deprotonation to the adjacent C3 position.

Borylation: The resulting lithiated intermediate is then quenched with a boron electrophile, most commonly triisopropyl borate (B1201080) or trimethyl borate.

Hydrolysis: The reaction mixture is finally subjected to acidic workup to hydrolyze the borate ester, yielding the desired 6-chloro-2-methoxypyridin-3-ylboronic acid. google.com

This intermediate is often isolated as a stable solid that can be purified and used in subsequent coupling steps. sigmaaldrich.com

Formation of the Acetic Acid Moiety and C-C Bond Construction

The final stage of the synthesis involves creating the C-C bond between the pyridine core and the acetic acid side chain. This is predominantly achieved through modern cross-coupling techniques or carbonylation reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. acs.org In this context, it involves the reaction of 6-chloro-2-methoxypyridin-3-ylboronic acid with an α-haloacetate ester.

The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. acs.org The base, typically sodium carbonate or potassium phosphate, is crucial for the activation of the boronic acid. The reaction is carried out in a suitable solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane and water. Upon completion of the coupling reaction, the resulting ester is hydrolyzed under acidic or basic conditions to afford the final product, this compound. The choice of ligands for the palladium catalyst can be critical for achieving high yields, especially with heteroaryl substrates. rsc.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Component Example Role
Pyridine Substrate 6-chloro-2-methoxypyridin-3-ylboronic acid Organoboron component
Coupling Partner Ethyl bromoacetate Electrophile
Catalyst Pd(PPh₃)₄ Facilitates C-C bond formation
Base K₂CO₃ or Na₂CO₃ Activates boronic acid
Solvent Toluene/Ethanol/Water Reaction medium

Carbonylation Strategies for Acetic Acid Side Chain Introduction

An alternative approach to introduce the acetic acid moiety is through carbonylation. This strategy typically starts with a 3-halo-substituted pyridine derivative, such as 3-bromo-6-chloro-2-methoxypyridine.

The process involves a palladium-catalyzed reaction where carbon monoxide (CO) is inserted into the carbon-halogen bond. researchgate.net When this reaction is performed in the presence of an alcohol, such as methanol, it leads to the formation of a methyl ester (methoxycarbonylation). researchgate.net This ester intermediate can then be hydrolyzed to yield the desired carboxylic acid. Rhodium-based catalysts have also been extensively studied for carbonylation reactions, although palladium is more common for cross-coupling applications. xynu.edu.cnrsc.org This method avoids the need to pre-form an organometallic intermediate like a boronic acid but requires handling of toxic carbon monoxide gas under pressure.

Direct Substitution Approaches for the Acetic Acid Moiety

Directly introducing the acetic acid moiety onto the 6-chloro-2-methoxypyridine core represents a convergent and efficient synthetic strategy. One plausible method involves the utilization of a suitable C2-synthon that can be attached to the 3-position of the pyridine ring.

A prominent approach commences with the readily available 6-chloro-2-methoxypyridine-3-carboxaldehyde . This aldehyde can serve as a versatile precursor for the elaboration of the acetic acid side chain. A common and effective method for this one-carbon homologation is the Wittig reaction .

In this approach, the aldehyde is treated with a phosphorus ylide, such as (triphenylphosphoranylidene)acetate, to form an α,β-unsaturated ester. Subsequent reduction of the double bond and hydrolysis of the ester group would yield the desired this compound.

Table 1: Proposed Wittig-based Synthesis

StepReactant 1Reactant 2ReagentsProduct
16-chloro-2-methoxypyridine-3-carboxaldehydeMethyl (triphenylphosphoranylidene)acetateToluene, refluxMethyl 2-(6-chloro-2-methoxypyridin-3-yl)acrylate
2Methyl 2-(6-chloro-2-methoxypyridin-3-yl)acrylateH₂Pd/CMethyl 2-(6-chloro-2-methoxypyridin-3-yl)acetate
3Methyl 2-(6-chloro-2-methoxypyridin-3-yl)acetateLiOH, H₂OTHF/WaterThis compound

Another direct substitution strategy involves the conversion of the aldehyde to a nitrile intermediate, (6-chloro-2-methoxypyridin-3-yl)acetonitrile . This transformation can be achieved through various methods, such as the Strecker synthesis or by converting the aldehyde to an oxime followed by dehydration. The resulting nitrile is a stable intermediate that can be readily hydrolyzed under acidic or basic conditions to afford the target carboxylic acid.

Functional Group Interconversions and Derivatization during Synthesis

Functional group interconversions play a pivotal role in the synthesis of this compound, often providing alternative and sometimes more efficient routes.

A key intermediate that can be leveraged is (6-chloro-2-methoxypyridin-3-yl)methanol . This alcohol can be synthesized by the reduction of the corresponding carboxaldehyde. The hydroxyl group of the methanol derivative can then be converted into a better leaving group, such as a halide (e.g., chloride or bromide), by treatment with reagents like thionyl chloride or phosphorus tribromide.

The resulting halide, 3-(halomethyl)-6-chloro-2-methoxypyridine , is then susceptible to nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide) to yield the crucial nitrile intermediate, (6-chloro-2-methoxypyridin-3-yl)acetonitrile . As mentioned previously, the hydrolysis of this nitrile provides the final acetic acid product.

Table 2: Synthesis via Functional Group Interconversion of the Methanol Intermediate

StepStarting MaterialReagent(s)Intermediate
16-chloro-2-methoxypyridine-3-carboxaldehydeNaBH₄, Methanol(6-chloro-2-methoxypyridin-3-yl)methanol
2(6-chloro-2-methoxypyridin-3-yl)methanolSOCl₂ or PBr₃3-(halomethyl)-6-chloro-2-methoxypyridine
33-(halomethyl)-6-chloro-2-methoxypyridineNaCN or KCN, DMSO(6-chloro-2-methoxypyridin-3-yl)acetonitrile
4(6-chloro-2-methoxypyridin-3-yl)acetonitrileH₂SO₄, H₂O or NaOH, H₂OThis compound

Derivatization of the carboxylic acid group itself can also be a key step in purification or for the synthesis of related compounds. For instance, the carboxylic acid can be converted to its methyl or ethyl ester for easier handling and purification by chromatography.

Optimization of Reaction Parameters and Scale-Up Considerations

The successful synthesis of this compound on a larger scale necessitates careful optimization of reaction parameters to ensure high yield, purity, and safety.

Key Optimization Parameters:

Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and ease of product isolation. For instance, in the cyanation step, polar aprotic solvents like DMSO or DMF are often preferred to facilitate the nucleophilic substitution.

Temperature Control: Many of the synthetic steps, such as the formation of the Grignard reagent (if used) or the handling of reactive intermediates, require precise temperature control to minimize side reactions and ensure safety.

Reagent Stoichiometry: The molar ratios of reactants and reagents must be carefully optimized. For example, in the Wittig reaction, using a slight excess of the ylide can drive the reaction to completion, but a large excess can complicate purification.

Catalyst Loading: In catalytic reactions, such as the hydrogenation of the acrylate (B77674) intermediate, the catalyst type and loading need to be optimized to achieve a balance between reaction time and cost.

Scale-Up Considerations:

When transitioning from laboratory-scale to pilot-plant or industrial-scale production, several factors become critical:

Heat Transfer: Exothermic reactions require efficient heat dissipation to prevent thermal runaways. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more challenging.

Mass Transfer: In heterogeneous reactions, such as catalytic hydrogenations, ensuring efficient mixing and contact between the catalyst, substrate, and hydrogen is crucial for maintaining reaction rates.

Work-up and Purification: Procedures that are straightforward on a small scale, like column chromatography, may not be practical for large-scale production. Alternative purification methods such as crystallization or distillation need to be developed and optimized.

Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the handling of hazardous reagents (e.g., thionyl chloride, cyanide salts) and the execution of energetic reactions.

Recent advancements in flow chemistry offer potential solutions to many of the challenges associated with the scale-up of multi-step syntheses. mit.edu Continuous flow reactors can provide better control over reaction parameters, enhance safety, and facilitate in-line monitoring and purification.

By carefully considering these synthetic strategies, functional group interconversions, and optimization and scale-up parameters, a robust and efficient process for the production of this compound can be developed.

Advanced Characterization and Structural Elucidation of 2 6 Chloro 2 Methoxypyridin 3 Yl Acetic Acid and Its Analogues

Spectroscopic Methods for Structural Assignment and Purity Confirmation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(6-chloro-2-methoxypyridin-3-yl)acetic acid is expected to display characteristic absorption bands for its key functional groups. nih.govbohrium.com

A very broad absorption band is anticipated in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is typically broadened by hydrogen bonding. The C=O (carbonyl) stretching vibration of the carboxylic acid will give rise to a strong, sharp peak around 1700-1730 cm⁻¹. Vibrations associated with the pyridine (B92270) ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. pw.edu.plrsc.org The C-O stretching of the methoxy (B1213986) group and the carboxylic acid will likely appear in the 1050-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, between 600-800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Carboxylic AcidC=O Stretch1700 - 1730 (strong)
Pyridine RingC=C, C=N Stretches1400 - 1600
Methoxy/Carboxylic AcidC-O Stretch1050 - 1300
AromaticC-H Stretch~3000 - 3100
ChloroalkaneC-Cl Stretch600 - 800

Mass Spectrometry (MS, LC-MS, UPLC)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₈H₈ClNO₃), the molecular ion peak [M]⁺ would be expected, along with a characteristic [M+2]⁺ peak of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Another prominent fragmentation for this specific molecule would be the alpha-cleavage of the bond between the methylene (B1212753) group and the pyridine ring, leading to the formation of a stable pyridinylmethyl cation. The fragmentation behavior of pyridine carboxylic acids can also involve complex rearrangements and loss of fragments like CO or CH₂O from the ester or acid group. tandfonline.comlibretexts.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography (UPLC) coupled with MS are invaluable for confirming the molecular weight of the compound in a complex mixture and for analyzing its purity and degradation products. ptfarm.pl

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Molecular Conformation

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com For a molecule like this compound, which is achiral, SCXRD would confirm the planar structure of the pyridine ring and the relative orientation of the substituents.

An SCXRD analysis would provide unambiguous confirmation of the substitution pattern on the pyridine ring. It would also reveal detailed information about the conformation of the acetic acid side chain relative to the ring. Furthermore, the crystal packing arrangement, governed by intermolecular forces such as hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules) and π-stacking of the pyridine rings, would be elucidated. nih.govacs.org While no crystal structure for the specific title compound is publicly available, analysis of related substituted pyridine derivatives often reveals dimer formation through hydrogen bonding between carboxylic acid moieties. researchgate.netmdpi.com

Chromatographic Techniques for Purity and Isolation (e.g., HPLC, TLC)

Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for analyzing the purity of polar to moderately nonpolar organic compounds like this compound. helixchrom.comhelixchrom.com A typical setup would involve a C18 (octadecyl) stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid like formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile or methanol (B129727). nih.govsielc.com Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore. A validated HPLC method can provide precise quantification of the compound's purity and detect trace impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique used to monitor the progress of reactions, identify compounds in a mixture, and assess purity. For this compound, a silica gel plate would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) to achieve optimal separation. ptfarm.plnih.gov The position of the compound on the developed plate is visualized under UV light (at 254 nm) and is reported as a retention factor (Rf) value.

Due to a lack of publicly available research on the computational and theoretical investigations of this compound, this article cannot be generated at this time.

Therefore, to maintain scientific accuracy and adhere to the provided instructions, the generation of this article is not possible without the necessary foundational research.

Computational and Theoretical Investigations of 2 6 Chloro 2 Methoxypyridin 3 Yl Acetic Acid

Analysis of Solid-State Packing and Intermolecular Interactions

Lattice Energy Calculations

There are no published studies found that report on the lattice energy calculations of 2-(6-chloro-2-methoxypyridin-3-yl)acetic acid. The determination of lattice energy, which is the energy released upon the formation of one mole of a crystalline solid from its constituent gaseous ions or molecules, is contingent upon the availability of detailed crystallographic data. As no crystal structure for this compound has been reported in the accessible literature, the foundational data required for such calculations is unavailable.

Hirshfeld Surface Analysis

Similarly, no literature could be found describing the Hirshfeld surface analysis of this compound. This analytical technique, which is instrumental in visualizing and quantifying intermolecular interactions within a crystal, also fundamentally requires a known crystal structure. Without the crystallographic data, a Hirshfeld surface analysis cannot be performed.

Chemical Reactivity and Derivatization Pathways of 2 6 Chloro 2 Methoxypyridin 3 Yl Acetic Acid

Nucleophilic Substitution Reactions of the Pyridyl Chloro Group

The chlorine atom at the C6 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine ring nitrogen atom activates the C2 and C6 positions towards nucleophilic attack, facilitating the displacement of the chloride leaving group. youtube.com This reactivity is a cornerstone for introducing a wide array of functional groups onto the pyridine core.

The reaction's viability is influenced by the strength of the incoming nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the chloro group. For instance, reactions with various nucleophiles can lead to a series of novel 4-substituted-3-nitropyranoquinolinones from a related chloro-dione precursor. chemtube3d.com This principle can be extended to 2-(6-chloro-2-methoxypyridin-3-yl)acetic acid to generate diverse derivatives.

NucleophileReagent ExampleProduct Type
Oxygen NucleophilesSodium Methoxide (B1231860) (NaOMe)6-methoxy derivative
Sulfur NucleophilesSodium Thiophenoxide (NaSPh)6-phenylthio derivative
Nitrogen NucleophilesAmmonia (NH₃), Primary/Secondary Amines6-amino, 6-alkylamino derivatives
AzideSodium Azide (NaN₃)6-azido derivative

This table illustrates potential nucleophilic substitution reactions based on established reactivity patterns of chloropyridines.

Oxidation and Reduction Chemistry of the Pyridine and Methoxy (B1213986) Moieties

The pyridine and methoxy groups of this compound can undergo both oxidation and reduction, offering pathways to further functionalization.

Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. chemtube3d.comorganic-chemistry.org This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. chemtube3d.com The resulting N-oxide alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution at different positions. chemtube3d.comscripps.edu

Reduction: The pyridine ring is resistant to reduction under mild conditions but can be hydrogenated to a piperidine (B6355638) ring using heterogeneous catalysts like rhodium, palladium, or platinum under hydrogen pressure. nih.govrsc.orgnih.gov This conversion from an aromatic to a saturated heterocyclic system dramatically changes the molecule's geometry and chemical properties. The specific conditions, such as catalyst choice, pressure, and temperature, determine the efficiency of the reduction. rsc.orggatech.edu

The methoxy group is generally stable but can be cleaved under strong acidic conditions (e.g., using hydrobromic acid, HBr) to yield the corresponding 2-hydroxypyridine (B17775) derivative.

MoietyTransformationReagentsProduct
Pyridine RingN-Oxidationm-CPBA or H₂O₂/AcOHThis compound N-oxide
Pyridine RingCatalytic HydrogenationH₂, Rh₂O₃ or Pd/C2-(6-chloro-2-methoxypiperidin-3-yl)acetic acid
Methoxy GroupDemethylationHBr2-(6-chloro-2-hydroxypyridin-3-yl)acetic acid

This table summarizes key oxidation and reduction reactions applicable to the title compound.

Cyclization and Ring-Forming Transformations

The presence of the acetic acid side chain ortho to a methoxy-substituted nitrogen ring provides opportunities for intramolecular cyclization to form fused heterocyclic systems. These reactions are valuable for constructing complex molecular architectures from a relatively simple precursor.

One potential pathway involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or ester, which can then react with a nucleophilic center on the ring or a neighboring substituent. For example, derivatives of 2-(pyridin-2-yl)acetic acid esters have been used in silver-mediated double cyclization reactions to afford fused tricyclic indolizines. rsc.orgscispace.com Similar strategies could be envisioned for this compound, potentially leading to novel thieno[2,3-b]pyridine (B153569) or other fused systems. researchgate.netresearchgate.net Acid-catalyzed intramolecular condensations are also a known method for forming rings with alkylpyridine side chains. nih.gov

Reaction TypeDescriptionPotential Product Scaffold
Intramolecular AcylationActivation of the acetic acid side chain followed by cyclization onto the pyridine ring.Fused lactam or ketone
Pictet-Spengler type reactionCondensation with an aldehyde after modification of the side chain.Fused tetrahydroisoquinoline-like systems
Domino CyclizationMulti-step, one-pot reaction involving the side chain and ring substituents.Fused polycyclic heterocycles

This table outlines conceptual cyclization strategies for creating fused ring systems.

Strategies for the Synthesis of Novel Analogues and Libraries

The structural features of this compound make it an excellent starting point for the synthesis of chemical libraries for drug discovery and materials science.

Modifications at the Acetic Acid Side Chain

The acetic acid moiety is a prime handle for derivatization. Standard organic transformations can be employed to generate a wide variety of functional groups.

Amide Formation: The carboxylic acid can be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, DCC) or after conversion to an acyl chloride. fishersci.co.ukorganic-chemistry.org This allows for the introduction of various substituents to explore structure-activity relationships.

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride provides the corresponding esters. rug.nllumenlearning.com These esters can modulate properties like solubility and cell permeability.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then be used in further synthetic transformations.

Alpha-Functionalization: The carbon atom alpha to the carboxyl group can potentially be functionalized, for example, via halogenation or alkylation after enolate formation, to introduce additional diversity.

Substituent Variation on the Pyridine Ring

Varying the substituents on the pyridine ring is crucial for fine-tuning the electronic and steric properties of the molecule.

Mechanistic Biochemical and Biological Research Involving 2 6 Chloro 2 Methoxypyridin 3 Yl Acetic Acid Excluding Clinical Human Data

Exploration of Molecular Targets and Pathways

No studies were identified that specifically investigated the molecular targets or pathways of 2-(6-chloro-2-methoxypyridin-3-yl)acetic acid.

Enzyme Inhibition Studies (e.g., Glycogen Synthase Kinase-3 (GSK-3), Phosphopantetheinyl Transferase (PPTase))

There is no available data from enzyme inhibition assays for this compound against Glycogen Synthase Kinase-3 (GSK-3) or Phosphopantetheinyl Transferase (PPTase).

Receptor Binding and Allosteric Modulation Mechanisms (e.g., Metabotropic Glutamate (B1630785) Receptors)

Specific data regarding the binding affinity, potency, or allosteric modulatory effects of this compound on metabotropic glutamate receptors or any other receptor is not present in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for Biochemical Potency and Selectivity

No structure-activity relationship (SAR) studies that include this compound to elucidate the contributions of its specific structural features to biochemical potency and selectivity have been published.

Cellular and Subcellular Interaction Studies (e.g., Modulation of Cellular Processes)

There is a lack of published research on the effects of this compound on cellular or subcellular processes.

Application as a Chemical Probe for Investigating Biological Mechanisms

There is no evidence in the scientific literature of this compound being utilized as a chemical probe to investigate biological mechanisms.

Based on a comprehensive search of available scientific and patent literature, there is currently insufficient public information specifically detailing the advanced research applications and future directions of the chemical compound This compound .

General searches on related structures, such as pyridine-acetic acid derivatives, indicate that this class of compounds is indeed valuable in these research fields. Pyridine-based scaffolds are common in pharmaceuticals and agrochemicals, and acetic acid moieties often serve as key functional groups for synthesis and biological activity. However, no specific data, research findings, or synthetic methodologies could be found for "this compound" itself.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound.

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